REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[NH3:12]>[Ni]>[C:1]([CH:5]1[CH2:10][CH2:9][CH:8]([NH2:12])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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312 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
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10 g
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Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
were hydrogenated at 100° C.
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CONCENTRATION
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Details
|
the mixture was concentrated
|
Type
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CUSTOM
|
Details
|
the crude product was purified on a thin-layer evaporator (105°/0.5 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 303 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |